(3-Bromo-5-nitrophenyl)methanamine
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Overview
Description
(3-Bromo-5-nitrophenyl)methanamine is an organic compound characterized by the presence of a bromine atom at the third position and a nitro group at the fifth position on a phenyl ring, with a methanamine group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-nitrophenyl)methanamine typically involves the nitration of a brominated phenylmethanamine precursor. One common method is as follows:
Bromination: The starting material, phenylmethanamine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Nitration: The brominated intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products Formed
Reduction: (3-Amino-5-nitrophenyl)methanamine.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-nitrophenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and dyes.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (3-Bromo-5-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-3-nitrophenyl)methanamine
- (4-Bromo-2-nitrophenyl)methanamine
- (3-Bromo-4-nitrophenyl)methanamine
Uniqueness
(3-Bromo-5-nitrophenyl)methanamine is unique due to the specific positioning of the bromine and nitro groups, which can significantly affect its chemical reactivity and biological activity compared to its isomers. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOMJOPOLTWPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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